molecular formula C10H8O2 B1277906 4-(3-Hydroxyprop-1-ynyl)benzaldehyde CAS No. 80151-10-6

4-(3-Hydroxyprop-1-ynyl)benzaldehyde

Cat. No.: B1277906
CAS No.: 80151-10-6
M. Wt: 160.17 g/mol
InChI Key: OVQZFRWRLDQPPW-UHFFFAOYSA-N
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Description

4-(3-Hydroxyprop-1-ynyl)benzaldehyde is an organic compound with the molecular formula C10H8O2. It is characterized by a benzaldehyde group substituted with a hydroxypropynyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyprop-1-ynyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Hydroxyprop-1-ynyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropynyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxyprop-1-ynyl)benzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(3-hydroxyprop-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQZFRWRLDQPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400229
Record name 4-(3-hydroxyprop-1-ynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80151-10-6
Record name 4-(3-hydroxyprop-1-ynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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